molecular formula C9H8FNO B1599501 (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate CAS No. 745783-74-8

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate

Cat. No.: B1599501
CAS No.: 745783-74-8
M. Wt: 165.16 g/mol
InChI Key: MUHCZVYPBWOTTJ-ZETCQYMHSA-N
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Description

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate is a chiral isocyanate compound characterized by the presence of a fluorophenyl group and an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate typically involves the reaction of (S)-(-)-1-(4-Fluorophenyl)ethylamine with phosgene (COCl₂). The reaction proceeds as follows:

(S)-(-)-1-(4-Fluorophenyl)ethylamine+COCl2(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate+2HCl\text{(S)-(-)-1-(4-Fluorophenyl)ethylamine} + \text{COCl}_2 \rightarrow \text{this compound} + 2\text{HCl} (S)-(-)-1-(4-Fluorophenyl)ethylamine+COCl2​→(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate+2HCl

This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as triphosgene or diphosgene, which are safer to handle. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and carbamic acids, respectively.

    Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

    Amines: React with this compound to form substituted ureas under mild conditions.

    Alcohols: React to form carbamates, often catalyzed by tertiary amines or metal salts.

    Water: Reacts to form carbamic acids, which decompose to amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Carbamic Acids: Formed from the reaction with water, which further decompose.

Scientific Research Applications

(S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the isocyanate group reacts with nucleophiles to form stable products such as ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate: The enantiomer of (S)-(-)-1-(4-Fluorophenyl)ethyl isocyanate, with similar reactivity but different stereochemistry.

    Phenyl isocyanate: Lacks the fluorine substituent, resulting in different reactivity and applications.

    2-Methoxyphenyl isocyanate: Contains a methoxy group instead of a fluorine atom, leading to different chemical properties and uses.

Uniqueness

This compound is unique due to its chiral nature and the presence of a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and the development of chiral drugs and materials.

Properties

IUPAC Name

1-fluoro-4-[(1S)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHCZVYPBWOTTJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426970
Record name AG-G-96591
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-74-8
Record name 1-Fluoro-4-[(1S)-1-isocyanatoethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-96591
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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